

# An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Lankamycin

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Lankamycin	
Cat. No.:	B1674470	Get Quote

**Lankamycin** is a macrolide antibiotic produced by various strains of Streptomyces, notably Streptomyces rochei.[1] It is a 14-membered macrolide characterized by a lactone ring decorated with two deoxysugar moieties: D-chalcose and 4-O-acetyl-L-arcanose.[1] This guide provides a detailed overview of its chemical structure, stereochemistry, the experimental protocols used for its elucidation, and relevant quantitative data.

## **Chemical Structure and Properties**

**Lankamycin** is a complex polyketide with the chemical formula C<sub>42</sub>H<sub>72</sub>O<sub>16</sub> and a molecular weight of approximately 833.01 g/mol .[2][3] The core of the molecule is a 14-membered lactone ring. A distinctive feature of **lankamycin** is the 3-hydroxy-2-butyl group attached at the C-13 position of this ring.[4]

The full chemical identity is captured by its IUPAC name:

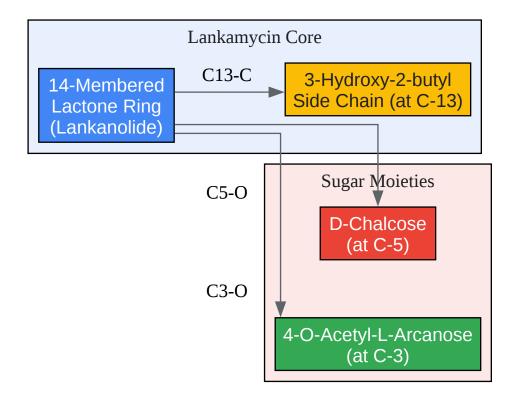
[(2R,3S,4S,5R,7S,9S,10S,11R,12S,13R)-12-[(2R,4R,5R,6S)-5-acetyloxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-hydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-10-[(2S,3R,4S,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-6,14-dioxo-oxacyclotetradec-4-yl] acetate. This nomenclature defines the absolute stereochemistry at each of the 20 stereocenters.

#### Key Structural Features:

Macrolide Core: A 14-membered lactone ring.



- · Sugar Moieties:
  - A D-chalcose sugar attached at the C-5 position of the aglycone.
  - A 4-O-acetyl-L-arcanose sugar attached at the C-3 position.
- Side Chain: A 3-hydroxy-2-butyl group at the C-13 position.



Click to download full resolution via product page

Figure 1: Structural components of the Lankamycin molecule.

## **Quantitative Structural Data**

The precise three-dimensional arrangement of **Lankamycin** has been determined through spectroscopic and crystallographic methods. The following tables summarize key quantitative data from these analyses.

The crystal structure of **Lankamycin** in complex with the large ribosomal subunit of Deinococcus radiodurans (D50S) has been resolved, providing definitive stereochemical assignment and conformational details.



Parameter	Value
Resolution	3.2 Å
PDB Accession Code	3PIO
Data Collection Source	Synchrotron

Table 1: X-ray Crystallography Data for Lankamycin-D50S Complex.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation in solution. The following data were reported for **Lankamycin**.



Position	<sup>13</sup> C Chemical Shift (δC)	¹H Chemical Shift (δH)
Aglycone		
1	170.0	-
2	41.5	2.92
3	82.5	5.08
4	45.4	2.15
5	83.1	3.65
6	39.4	1.60, 2.05
7	80.2	3.75
8	44.7	2.78
9	220.5	-
10	45.9	3.10
11	78.9	3.58
12	40.5	1.85
13	75.1	4.05
14	45.1	1.95
15	15.1	1.25
D-Chalcose		
1'	102.1	4.35
2'	35.5	1.80, 2.10
3'	78.5	3.05
4'	85.1	3.15
5'	70.1	3.55
6'	18.2	1.20



L-Arcanose		
1"	96.5	4.80
2"	29.8	1.55, 2.25
3"	78.1	3.60
4"	73.2	4.75
5"	65.9	3.85
6"	21.5	1.15

Table 2: <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shift Assignments for **Lankamycin**.

## **Experimental Protocols for Structure Elucidation**

The determination of **Lankamycin**'s complex structure relies on a combination of advanced analytical techniques, primarily X-ray crystallography and NMR spectroscopy.

The following protocol outlines the key steps used to determine the crystal structure of **Lankamycin** bound to its biological target, the 50S ribosomal subunit.

#### Crystallization:

- Crystals of the large ribosomal subunit from Deinococcus radiodurans (D50S) are grown using vapor diffusion methods (e.g., hanging or sitting drop).
- $\circ$  **Lankamycin** is introduced by soaking the D50S crystals in a solution containing the antibiotic at a specified concentration (e.g., 400  $\mu$ M).
- The crystals are then cryo-cooled in liquid nitrogen, typically with a cryoprotectant like glycerol, to prevent ice formation during data collection.

#### Data Collection:

 A complete X-ray diffraction data set is collected from a single crystal using a highly collimated synchrotron radiation source.

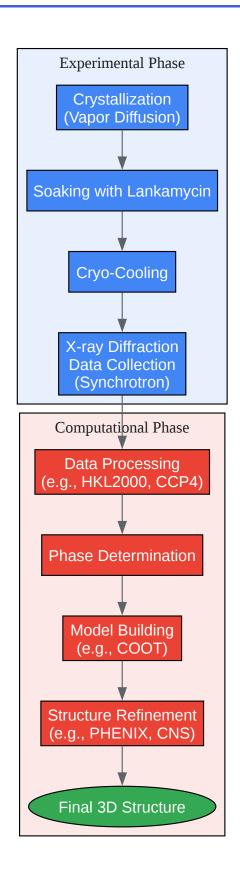






- Data is collected in a series of images with small oscillation steps (e.g., 1°) and short exposure times.
- Data Processing and Structure Refinement:
  - The collected diffraction images are processed using software packages such as MOSFLM or HKL2000 to integrate the reflection intensities.
  - The processed data is scaled and merged using programs like CCP4.
  - Initial phases are often obtained through methods like isomorphous replacement.
  - An initial model is built into the electron density map using software like COOT.
  - The model is then refined using computational programs such as CNS and PHENIX to improve the fit between the model and the experimental diffraction data.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pnas.org [pnas.org]
- 2. Lankamycin | C42H72O16 | CID 15560071 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Lankamycin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674470#chemical-structure-and-stereochemistry-of-lankamycin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com